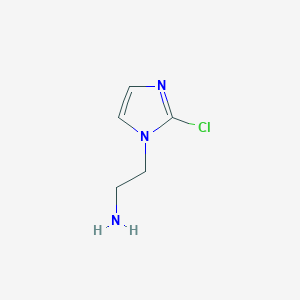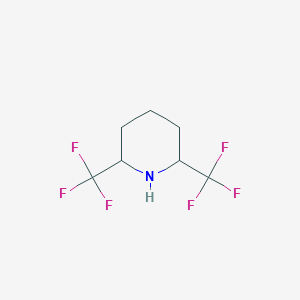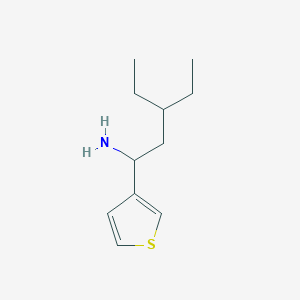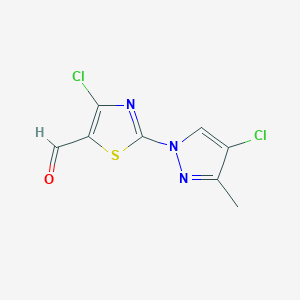
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyd+
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both thiazole and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Formation of the thiazole ring: The pyrazole derivative is then reacted with a thioamide and a halogenating agent to form the thiazole ring.
Introduction of the aldehyde group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carboxylic acid.
Reduction: 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Material Science: It is investigated for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde depends on its application:
Medicinal Chemistry: It may interact with specific enzymes or receptors in microbial or cancer cells, leading to inhibition of their growth or proliferation.
Agrochemicals: It may interfere with essential biological processes in pests or weeds, leading to their death or inhibition of growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-methanol: Similar structure but with a methanol group instead of an aldehyde.
Uniqueness
4-Chloro-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both thiazole and pyrazole rings, which confer specific chemical and biological properties. The aldehyde group also provides a reactive site for further chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H5Cl2N3OS |
|---|---|
Poids moléculaire |
262.12 g/mol |
Nom IUPAC |
4-chloro-2-(4-chloro-3-methylpyrazol-1-yl)-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C8H5Cl2N3OS/c1-4-5(9)2-13(12-4)8-11-7(10)6(3-14)15-8/h2-3H,1H3 |
Clé InChI |
FLCOAWDIOFMXAF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1Cl)C2=NC(=C(S2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13244093.png)
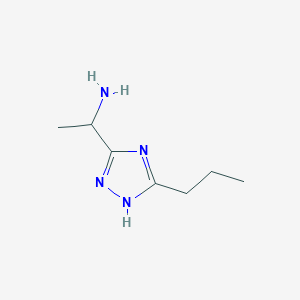
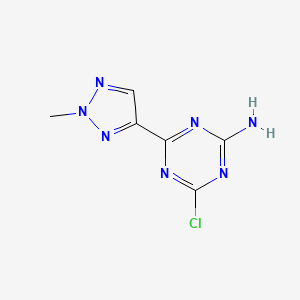
![8-(3-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13244107.png)
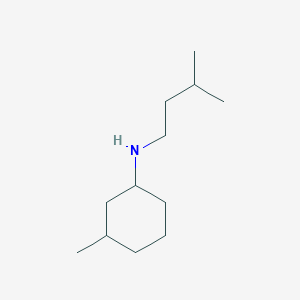
![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B13244114.png)
![5-(Azetidin-3-yl)-3-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13244124.png)
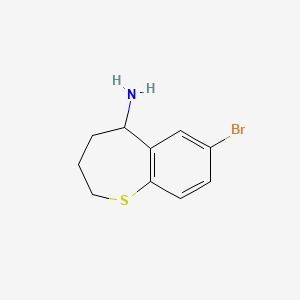
![2-Methyl-1-[(3-methylcyclopentyl)amino]propan-2-ol](/img/structure/B13244132.png)
